Ethyl 2,3-butadienoate

Overview

Description

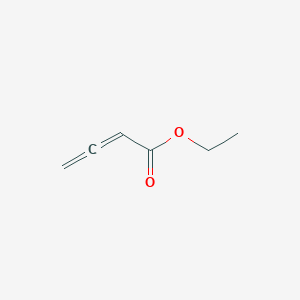

Ethyl 2,3-butadienoate, also known as ethyl allenecarboxylate, is an α-allenic ester with the molecular formula C6H8O2. This compound is characterized by its unique structure, featuring a conjugated diene system and an ester functional group. It is a colorless to light yellow liquid with a boiling point of approximately 80°C at 60 mmHg .

Mechanism of Action

Target of Action

Ethyl 2,3-butadienoate is an α-allenic ester . The primary targets of this compound are N-tosylated imines . These imines play a crucial role in organic synthesis, serving as versatile intermediates in a variety of reactions .

Mode of Action

The compound interacts with its targets (N-tosylated imines) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) . This interaction results in the formation of azetidine derivatives or novel dihydropyridine derivatives .

Biochemical Pathways

The reaction of this compound with N-tosylated imines leads to the formation of azetidine derivatives or novel dihydropyridine derivatives

Result of Action

The result of the action of this compound is the formation of azetidine derivatives or novel dihydropyridine derivatives . These derivatives can have various molecular and cellular effects depending on their specific structures and the biochemical pathways they participate in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to form explosive mixtures with air at elevated temperatures . Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its stability and safety.

Biochemical Analysis

Biochemical Properties

It has been reported that Ethyl 2,3-butadienoate can react with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo [2.2.2]octane) or DMAP (4-dimethylaminopyridine) to form azetidine derivatives or novel dihydropyridine derivatives .

Molecular Mechanism

It is known that it can participate in reactions to form azetidine derivatives or novel dihydropyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-butadienoate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, this compound can be produced via the aldol condensation of this compound with aldehydes. For instance, a typical procedure involves adding this compound to a solution of butyl lithium in hexane at -92°C, followed by the addition of an aldehyde like heptanal. The mixture is then stirred and neutralized with hydrochloric acid before extracting the organic materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-butadienoate undergoes various chemical reactions, including:

Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with phenylidenemalononitrile, catalyzed by bifunctional N-acyl aminophosphines.

Substitution Reactions: The compound reacts with N-tosylated imines in the presence of catalysts like DABCO or DMAP to form azetidine or dihydropyridine derivatives.

Common Reagents and Conditions:

Cycloaddition: Phenylidenemalononitrile, bifunctional N-acyl aminophosphines, room temperature.

Substitution: N-tosylated imines, DABCO or DMAP, room temperature.

Major Products:

Cycloaddition: Formation of dihydropyrans and spiranic heterocycles.

Substitution: Formation of azetidine and dihydropyridine derivatives.

Scientific Research Applications

Synthetic Routes

Ethyl 2,3-butadienoate can be synthesized through several methods:

-

Base-Catalyzed Reaction:

- Ethyl propiolate reacts with formaldehyde in the presence of sodium hydroxide.

- Conditions: Room temperature to 50°C.

-

Aldol Condensation:

- Involves the reaction with aldehydes using butyllithium as a reagent.

- Typical Procedure:

- This compound is added to a solution of butyllithium in hexane at -92°C.

- Aldehyde (e.g., heptanal) is introduced, stirred for several hours, and neutralized before extraction.

Scientific Research Applications

This compound has a wide range of applications across different scientific disciplines:

Organic Synthesis

- Utilized in the synthesis of complex organic molecules such as dihydropyrans and spiranic heterocycles through cycloaddition and substitution reactions.

- Example Reaction:

Catalytic Reactions

- Acts as an excellent electrophile in phosphine-catalyzed reactions.

- Notable Reactions:

Biological Applications

- Derivatives of this compound are being explored for potential biological activities including antimicrobial and anticancer properties .

Industrial Applications

- Employed in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility in forming various chemical structures .

Case Study 1: Dihydropyran Synthesis

A study demonstrated the use of this compound in a solvent-free environment to synthesize dihydropyrans from acyclic enones with excellent yields (up to 90%) and enantioselectivity . This method showcases its efficiency as a building block in organic synthesis.

Case Study 2: Asymmetric Cycloadditions

Research highlighted the catalytic asymmetric [4+2] addition of this compound with α,β-unsaturated aryl enones, yielding high enantiomeric excess (ee) products . This application emphasizes its role in producing chiral compounds essential for pharmaceutical development.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of dihydropyrans and spiranic heterocycles | High yields and selectivity achieved |

| Catalytic Reactions | Phosphine-catalyzed [3+2] and [4+2] cycloadditions | Effective electrophile for complex molecule formation |

| Biological Research | Exploration of antimicrobial and anticancer properties | Potential therapeutic applications |

| Industrial Chemistry | Production of fine chemicals and pharmaceuticals | Versatile building block for various chemical syntheses |

Comparison with Similar Compounds

Ethyl 2,3-butadienoate can be compared with other similar compounds, such as:

Ethyl 2-methyl-2,3-butadienoate: Similar in structure but with a methyl group substitution, leading to different reactivity and product formation.

Methoxyallene: Another α-allenic ester with a methoxy group, used in similar cycloaddition reactions.

Cyclohexylallene: Features a cyclohexyl group, offering different steric and electronic properties.

Uniqueness: this compound is unique due to its specific reactivity in forming azetidine and dihydropyridine derivatives, which are valuable in synthetic organic chemistry and pharmaceutical research .

Biological Activity

Ethyl 2,3-butadienoate, also known as ethyl allenecarboxylate, is an α-allenic ester with the molecular formula C6H8O2. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, and examines relevant research findings and case studies.

This compound is characterized by a conjugated diene system and an ester functional group. Its reactivity is primarily attributed to its ability to participate in various chemical reactions, including cycloaddition and substitution reactions.

Key Reactions

- Cycloaddition Reactions : this compound can undergo [3+2] cycloaddition reactions with phenylidenemalononitrile, leading to the formation of dihydropyrans and spiranic heterocycles.

- Substitution Reactions : It reacts with N-tosylated imines in the presence of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine), resulting in azetidine or dihydropyridine derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. Investigations into structural modifications of flavonoids incorporating this compound have shown enhanced anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Antimicrobial Study : A study published in Chemistry Letters demonstrated that this compound derivatives exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The study utilized a series of synthesized compounds to evaluate their minimum inhibitory concentrations (MICs) against selected bacterial strains.

Compound Derivative MIC (µg/mL) Bacterial Strain Derivative A 32 Staphylococcus aureus Derivative B 64 Escherichia coli -

Anticancer Research : In a separate investigation on the anticancer effects of modified flavonoids with this compound, researchers observed a dose-dependent increase in cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective concentrations required to inhibit 50% of cell viability.

Flavonoid Derivative IC50 (µM) Cell Line Modified Flavonoid A 15 MCF-7 Modified Flavonoid B 30 MDA-MB-231

Properties

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUOACRAMLJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398955 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14369-81-4 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-Butadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl 2,3-butadienoate?

A1: this compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q2: How does this compound participate in phosphine-catalyzed reactions?

A2: this compound acts as an electrophile in phosphine-catalyzed reactions. For instance, it readily undergoes [3 + 2] cycloaddition with electron-deficient olefins like exo-methylenecycles in the presence of triphenylphosphine, leading to the formation of spirocycles. [, ]

Q3: What is unique about this compound's reactivity in phosphine-catalyzed reactions with azomethine imines?

A3: this compound showcases remarkable versatility in its reactions with azomethine imines under phosphine catalysis. Depending on the allenoate structure, it can participate in [3+2], [3+3], [4+3], and even [3+2+3] annulations. This allows for the synthesis of a diverse range of dinitrogen-fused heterocycles, showcasing the broad utility of this allene in phosphine catalysis. []

Q4: Can you provide an example of an unexpected regioselectivity observed with this compound in gold catalysis?

A4: In the presence of a gold(I) silyl complex like (Ph3P)Au-SiPh3, this compound undergoes insertion with the terminal, non-activated C=C double bond instead of the expected internal one. This unusual selectivity stems from a subsequent isomerization involving a gold/silicon exchange process. []

Q5: How does the choice of Lewis base catalyst influence the reaction outcome with this compound?

A5: The choice of Lewis base catalyst significantly influences the regio- and stereoselectivity of reactions involving this compound. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes [4+2] cycloadditions with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones. In contrast, using tributylphosphine (Bu3P) as the catalyst favors [3+2] cycloadditions, producing cyclopenten-fused chromen-2-ones. []

Q6: How does this compound react with aldehydes?

A6: this compound reacts with aldehydes in the presence of bases like DABCO to yield 3-hydroxy-2-vinylidenealkanoates. The reaction proceeds through an aldol condensation mechanism. [, ]

Q7: What is the role of butyllithium in reactions involving this compound and aldehydes?

A7: Butyllithium can act as a base in reactions with this compound and aldehydes. It promotes the formation of 3-hydroxy-2-vinylidenealkanoates at low temperatures and can be used in a one-pot synthesis of enyne compounds. []

Q8: Can this compound be used in multicomponent reactions?

A8: Yes, this compound participates in catalyst-free multicomponent cycloadditions with isocyanides and isatylidene malononitriles. This reaction affords spirocyclic oxindoles with high regioselectivity and can even be expanded to a four-component reaction by incorporating water, demonstrating its versatility in complex molecule synthesis. []

Q9: Are there palladium-catalyzed reactions utilizing this compound?

A9: Yes, palladium catalysis enables a regioselective bisfunctionalization of this compound. This three-component coupling with boronic acids and aldehydes yields α,β-unsaturated δ-lactones with high chemo-, regio-, and diastereoselectivity. []

Q10: How does the steric bulk of the ester group in allenoates affect the regioselectivity in phosphine-catalyzed [3+2] cycloadditions?

A10: Increasing the steric bulk of the ester group in allenoates significantly improves the regioselectivity of phosphine-catalyzed [3+2] cycloadditions with active exo-methylenecycles. For example, switching from this compound to its tert-butyl ester enhances the reaction's regioselectivity, highlighting the importance of steric factors in these transformations. [, ]

Q11: How do structural modifications of flavonoids with this compound affect their anticancer activity?

A11: Introducing this compound to flavonoids via C(sp2)-O bond formation and alkenylation can significantly impact their anticancer properties. Specifically, substitutions at the 7-position of flavonoids enhance cytotoxicity in several cancer cell lines, suggesting a structure-activity relationship. []

Q12: What computational methods help understand the reaction mechanisms involving this compound?

A12: Density Functional Theory (DFT) calculations provide valuable insights into the mechanisms of reactions involving this compound. For example, DFT studies were employed to elucidate the regioselective nature of the [3+2] cyclization reaction between 2-arylidene-1,3-indandiones and this compound catalyzed by triphenylphosphine. []

Q13: How does ruthenium(0) complex interact with this compound in a stoichiometric reaction?

A13: In a stoichiometric reaction, a ruthenium(0) complex containing both a 1,3-diene and this compound undergoes a selective C-C bond formation. This reaction highlights the ability of the ruthenium(0) complex to distinguish between different π planes and prostereogenic faces of the reacting molecules, showcasing its potential in stereoselective synthesis. []

Q14: Can this compound be used in the synthesis of cyclobutylideneacetic esters?

A14: Yes, aluminum chloride promotes a [2+2] cycloaddition reaction between this compound and olefins, providing a route to synthesize cyclobutylideneacetic esters. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.